2-Bromo-3-(cyclohexylmethoxy)pyridine

Description

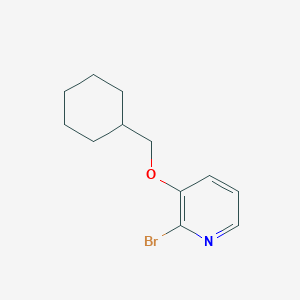

2-Bromo-3-(cyclohexylmethoxy)pyridine is a brominated pyridine derivative featuring a cyclohexylmethoxy substituent at the 3-position and a bromine atom at the 2-position. The compound is structurally characterized by:

- Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

- Bromine at C2: A halogen substituent that serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira).

- Cyclohexylmethoxy group at C3: A bulky, lipophilic substituent derived from cyclohexylmethyl ether, which may influence steric and electronic properties.

Properties

IUPAC Name |

2-bromo-3-(cyclohexylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVBMLVMRSIBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(N=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(cyclohexylmethoxy)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-(cyclohexylmethoxy)pyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 2 serves as an effective leaving group for palladium-catalyzed cross-coupling reactions. In analogous systems like 5-bromo-2-methylpyridin-3-amine, Suzuki reactions with arylboronic acids using tetrakis(triphenylphosphine)palladium(0) and K₃PO₄ yielded coupled products in moderate to good yields (60–85%) . For 2-bromo-3-(cyclohexylmethoxy)pyridine:

-

Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

Base : K₃PO₄ or Na₂CO₃

-

Solvent : DME or THF at 80–100°C

-

Reactivity : The cyclohexylmethoxy group enhances electron density at position 3 but does not significantly hinder oxidative addition at position 2 due to steric protection from the bulky cyclohexyl group.

Table 1: Representative Suzuki Coupling Conditions

| Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 78 | |

| 4-Methoxyphenyl | Pd(dppf)Cl₂ | 82 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine under specific conditions. Computational studies on 2-bromo-3-hydroxy-6-methylpyridine using B3LYP/6-311G(d,p) revealed:

-

Bond Lengths : C-Br bond length = 1.948 Å , indicating moderate polarization .

-

Activation : The cyclohexylmethoxy group donates electron density via resonance, slightly activating the ring for SNAr.

Reactions typically require:

-

Nucleophiles : Amines, alkoxides, or thiols

-

Conditions : DMF or DMSO at 100–120°C with Cs₂CO₃ as base

-

Regioselectivity : Substitution occurs preferentially at position 2 (bromine site) due to steric and electronic factors.

Halogen-Metal Exchange Reactions

The bromine atom undergoes transmetalation with organometallic reagents:

-

Grignard Reagents : Forms pyridylmagnesium intermediates for subsequent alkylation.

-

Lithium-Halogen Exchange : Generates lithiated pyridine derivatives for electrophilic quenching (e.g., CO₂ insertion).

Key Consideration : The cyclohexylmethoxy group remains stable under typical organometallic conditions (-78°C to 0°C in THF).

Functionalization via Directed Ortho-Metalation

The cyclohexylmethoxy group acts as a directing group for regioselective C-H activation:

-

Directing Effect : Coordinates to Li or Mg, enabling functionalization at position 4 or 6.

-

Example : Lithiation with LDA followed by electrophile addition yields 4-substituted derivatives .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces the C-Br bond to C-H:

-

Application : Generates 3-(cyclohexylmethoxy)pyridine for further functionalization.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C via cleavage of the cyclohexylmethoxy group.

-

Acid Sensitivity : Prolonged exposure to strong acids (HCl, H₂SO₄) may hydrolyze the ether linkage.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its utility in the synthesis of various biologically active molecules. Pyridine derivatives are well-known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of CDK Inhibitors

One significant application of 2-Bromo-3-(cyclohexylmethoxy)pyridine is in the development of cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial regulators of the cell cycle, and their inhibition has been a target for cancer therapy. Research has demonstrated that modifications to the pyridine ring can enhance selectivity and potency against specific CDKs. For instance, structural modifications involving 2-bromo-3-pyridine derivatives have led to the identification of potent CDK2 inhibitors with improved selectivity profiles .

The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Studies indicate that derivatives of this compound exhibit significant anticancer activity. The presence of the bromo group enhances electrophilicity, which can contribute to the compound's ability to interact with biological targets involved in tumor growth and proliferation. The structure-activity relationship (SAR) analysis has shown that variations in substituents on the pyridine ring can modulate this activity effectively .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is critical for drug design. This compound serves as an important scaffold for SAR studies, allowing researchers to explore how different substitutions affect pharmacological properties.

Insights from SAR Analysis

Recent studies have utilized this compound to derive insights into the binding affinities and selectivities of various analogs against CDKs. For instance, modifications on the cyclohexylmethoxy group have been shown to influence both potency and selectivity against different CDK isoforms .

Summary of Findings

The applications of this compound span across medicinal chemistry and organic synthesis, with notable implications in drug development:

| Application Area | Details |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate in synthesizing CDK inhibitors |

| Biological Activity | Exhibits potential anticancer properties; effective against certain cancer cell lines |

| Structure-Activity Relationship | Provides a scaffold for exploring modifications that enhance potency and selectivity |

Mechanism of Action

The mechanism of action of 2-Bromo-3-(cyclohexylmethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine atom and the cyclohexylmethoxy group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are compared below:

*Calculated based on formula.

Key Observations :

- Substituent Bulk : The cyclohexylmethoxy group introduces significant steric hindrance compared to smaller substituents (e.g., methoxymethoxy or fluoroethoxy), which may affect reaction kinetics in cross-coupling reactions .

- Lipophilicity : The cyclohexyl group likely increases logP values, enhancing membrane permeability—a critical factor in drug design.

Cross-Coupling Reactions

The bromine at C2 enables participation in palladium-catalyzed reactions:

- Suzuki Coupling : Used in analogs like 2-bromo-3-(methoxymethyl)pyridine to form biaryl structures (e.g., compound S12-3 in ) .

- Sonogashira Coupling: Demonstrated in 2-bromo-3-(pentamethyldisilanyl)pyridine, though steric bulk reduced yields (e.g., 12% yield for compound 6 in ) .

Substituent Effects :

- Electron-Withdrawing Groups : Methoxymethoxy or fluoroethoxy groups may slightly deactivate the pyridine ring, slowing coupling rates .

- Steric Hindrance : Bulky groups (e.g., cyclohexylmethoxy) could impede catalyst access, necessitating optimized conditions (e.g., higher temperatures or excess ligands) .

Functional Group Transformations

- O-Dealkylation : Methoxymethoxy groups can be cleaved using acids (e.g., Eaton’s reagent) or bases, as seen in the synthesis of fluoroethoxy analogs .

- Silylation : Silane-protected analogs (e.g., 2-bromo-3-(pentamethyldisilanyl)pyridine) enable selective functionalization .

Advantages of Cyclohexylmethoxy Group :

- Enhanced metabolic stability and tissue penetration compared to polar substituents.

- Potential for π-alkyl interactions in target binding pockets.

Biological Activity

2-Bromo-3-(cyclohexylmethoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, anticancer, and enzyme-inhibitory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position and a cyclohexylmethoxy group at the 3-position of the pyridine ring, which may influence its biological interactions. The presence of the bromine atom can enhance lipophilicity and potentially improve cell membrane permeability, while the cyclohexylmethoxy group may contribute to its binding affinity to various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyridine derivatives. For instance, compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results suggest that modifications in the pyridine structure can lead to enhanced antibacterial efficacy .

Anticancer Activity

The anticancer potential of pyridine derivatives is well-documented. Compounds similar to this compound have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study reported that a related pyridine compound exhibited an IC50 value of 5 µM against cancer cell lines .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 12 |

These findings indicate that structural modifications can significantly impact anticancer activity .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of pyridine derivatives. Studies have shown that certain pyridine compounds act as effective inhibitors of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For instance, a related compound demonstrated an IC50 value of 44 nM for CDK2 inhibition .

Case Studies

- Case Study on Anticancer Activity : A research team synthesized several pyridine derivatives, including analogs of this compound, and evaluated their effects on breast cancer cells. The most potent derivative led to a significant reduction in cell viability compared to controls.

- Case Study on Antibacterial Efficacy : In a comparative study, researchers assessed the antibacterial activity of various pyridine derivatives against multi-drug resistant strains. The results indicated that the brominated derivative exhibited superior activity compared to non-brominated analogs.

Q & A

Q. What are the preferred synthetic routes for 2-Bromo-3-(cyclohexylmethoxy)pyridine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, introducing the cyclohexylmethoxy group to a bromopyridine precursor (e.g., 2-bromo-3-hydroxypyridine) using cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Bromination strategies for pyridine derivatives often involve regioselective bromination using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeCl₃), as demonstrated in analogous bromopyridine syntheses .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexylmethoxy protons at δ ~3.5–4.5 ppm and pyridine ring protons at δ ~7–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for C₁₃H₁₇BrNO: ~294.05 g/mol).

- X-ray Crystallography : For unambiguous confirmation, though crystallization may require optimization due to the compound’s hydrophobic substituents .

Q. What are typical reactions involving the bromine substituent in this compound?

- Methodological Answer : The bromine atom is reactive in cross-coupling reactions:

- Suzuki-Miyaura : Couple with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst in a mixture of dioxane/H₂O at 80–100°C .

- Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃/Xantphos catalysts .

- Grignard Reactions : Substitute bromine with organomagnesium reagents (e.g., RMgX) in THF at low temperatures .

Advanced Research Questions

Q. How to address low yields in the synthesis of this compound?

- Methodological Answer : Optimize reaction parameters:

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps, adjusting ligand-to-metal ratios .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water .

Q. What computational methods predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Reactivity : Localize electron-deficient regions (e.g., bromine and pyridine ring) for nucleophilic attack .

- Thermodynamic Stability : Compare energy barriers for alternative reaction pathways (e.g., substitution vs. elimination) .

Software like Gaussian or ORCA is recommended for these studies.

Q. How to analyze degradation products under oxidative conditions?

- Methodological Answer : Use advanced analytical techniques:

- LC-MS/MS : Identify degradation intermediates (e.g., debrominated products or hydroxylated derivatives) .

- EPR Spectroscopy : Detect radical species formed during oxidation .

- Microscopy : Surface adsorption studies via AFM or SEM to observe morphological changes .

Troubleshooting & Mechanistic Studies

Q. Why does competing elimination occur during substitution reactions?

- Methodological Answer : Elimination often arises from steric hindrance or high temperatures. Mitigation strategies include:

Q. How to resolve discrepancies in experimental vs. computational reactivity predictions?

- Methodological Answer : Reassess computational parameters:

- Solvent Effects : Include solvation models (e.g., PCM) in DFT calculations .

- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for flexible substituents (e.g., cyclohexylmethoxy group) .

Safety & Handling

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (cyclohexylmethoxy groups may irritate mucous membranes) .

- Ventilation : Use fume hoods due to potential bromine vapor release during reactions .

- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.